molecular formula C6H5ClFNO B1329930 5-Amino-2-chloro-4-fluorophenol CAS No. 84478-72-8

5-Amino-2-chloro-4-fluorophenol

Cat. No. B1329930
CAS RN: 84478-72-8
M. Wt: 161.56 g/mol
InChI Key: AFZLCOLNTRPSIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves condensation reactions and nucleophilic substitution. For instance, the synthesis of 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol is achieved through the condensation of N,N-diethylsalicylaldehyde with 4-chloro-2-aminophenol in an acidic medium . Similarly, the synthesis of a novel fluorinated diamine monomer is performed by a nucleophilic chloro-displacement reaction followed by the reduction of the intermediate dinitro compound . These methods suggest that the synthesis of 5-Amino-2-chloro-4-fluorophenol could potentially be carried out through similar reactions, utilizing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of a saliciline derivative is determined using single-crystal X-ray diffraction, revealing a planar conformation and stabilization through weak intermolecular interactions . This implies that 5-Amino-2-chloro-4-fluorophenol may also exhibit a planar structure and could form similar intermolecular interactions, which could be confirmed through analogous structural analysis.

Chemical Reactions Analysis

The chemical reactions of related compounds involve coordination with metal ions and intramolecular cyclization. The study of metal complexes of a synthesized ligand shows coordination via OH groups and the azomethine nitrogen atom . Another synthesis method allows for the formation of 3-amino-5-fluoroalkylfurans through cyclization of fluorovinamides . These findings suggest that 5-Amino-2-chloro-4-fluorophenol could also participate in coordination chemistry and cyclization reactions, depending on the reaction partners and conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include solubility, thermal stability, and optical transparency. Polyimides based on a fluorinated diamine monomer exhibit high solubility in organic solvents, high glass transition temperatures, and good mechanical properties . These properties indicate that 5-Amino-2-chloro-4-fluorophenol may also display similar solubility and stability characteristics, which could be advantageous for various applications.

Scientific Research Applications

  • Intermolecular Interactions in Derivatives of 1,2,4-Triazoles :

    • Research by Shukla et al. (2014) on 1,2,4-triazole derivatives, which are biologically active compounds, revealed significant insights into their intermolecular interactions, including those involving fluorine and chlorine atoms. Such interactions are crucial in understanding the molecular behavior of compounds like 5-Amino-2-chloro-4-fluorophenol in various environments (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
  • Electrophilic Amination and Fluorine Removal :

    • Bombek et al. (2004) investigated the electrophilic amination of fluorophenols, which demonstrated the potential for complete removal of the fluorine atom in certain chemical processes. This study could have implications for the manipulation of fluorophenol derivatives, including 5-Amino-2-chloro-4-fluorophenol (Bombek, Požgan, Kočevar, & Polanc, 2004).
  • Quantum Chemical Studies on Molecular Geometry :

    • Satheeshkumar et al. (2017) conducted quantum chemical studies on compounds with structures similar to 5-Amino-2-chloro-4-fluorophenol, providing insights into their molecular geometry, chemical reactivity, and molecular electrostatic potential. Such studies are vital for understanding the chemical properties and potential applications of 5-Amino-2-chloro-4-fluorophenol (Satheeshkumar, Sayın, Kaminsky, & JayarampillaiRajendra Prasad, 2017).
  • Sonochemical Degradation of Aromatic Organic Pollutants :

    • Research by Goskonda, Catallo, and Junk (2002) explored the use of ultrasound in the mineralization of various chlorophenols and fluorophenols, demonstrating the potential of such techniques in environmental remediation. The study’s findings could be relevant to the degradation or transformation of 5-Amino-2-chloro-4-fluorophenol in environmental applications (Goskonda, Catallo, & Junk, 2002).
  • Biology**:
  • Cheng et al. (2020) discussed advances in the design and synthesis of fluorescent amino acids, highlighting their use in creating fluorescent macromolecules for biological studies. This research area is relevant for understanding how 5-Amino-2-chloro-4-fluorophenol could be utilized in the development of novel fluorescent compounds for biological applications (Cheng, Kuru, Sachdeva, & Vendrell, 2020).
  • Fluorinated Amino Acid Probes for Biological Studies :

    • Summerer et al. (2006) reported on the biosynthetic incorporation of a fluorescent amino acid into proteins, which could be used for studying protein structure and dynamics. This research provides insights into the potential applications of 5-Amino-2-chloro-4-fluorophenol derivatives in protein research and molecular biology (Summerer, Chen, Wu, Deiters, Chin, & Schultz, 2006).
  • Chlorogenic Acid and Its Biological Properties :

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It may also cause skin irritation and serious eye damage . Precautionary measures include avoiding breathing dust, mist, vapors, or spray, and avoiding contact with skin and eyes .

properties

IUPAC Name

5-amino-2-chloro-4-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZLCOLNTRPSIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90233461
Record name Phenol, 5-amino-2-chloro-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90233461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-chloro-4-fluorophenol

CAS RN

84478-72-8
Record name 5-Amino-2-chloro-4-fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84478-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 5-amino-2-chloro-4-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084478728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 5-amino-2-chloro-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90233461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 2-chloro-4-fluoro-5-nitrophenol (9.17 g) and platinum dioxide (500 mg) in ethanol (120 ml) was subjected to catalytic reduction with hydrogen at room temperature and atmospheric pressure until a designed amount of hydrogen was absorbed. The catalyst was removed by filtration, and the filtrate was concentrated. The residue was extracted with ether, and the ether layer was concentrated to obtain 6.6 g of 3-amino-6-chloro-4-fluorophenol. M.P., 145°-146° C. (decomp.).
Quantity
9.17 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 2-chloro-4-fluoro-5-nitrophenol (21.8 g, 124 mmol), calcium chloride (30.6 g, 248 mmol) and reduced iron (20.8 g, 372 mmol) in ethanol (500 mL)/water (50 mL) was stirred with heating at 90° C. for 4 hr. After the reaction mixture was cooled to room temperature, the insoluble material was filtered off through a pad filled with celite, and washed with ethyl acetate. The filtrate and the washing fluid were combined, and concentrated under reduced pressure. The obtained residue was diluted with ethyl acetate (500 mL), washed with water (250 mL×2), 5% aqueous sodium hydrogen carbonate solution (250 mL×2) and saturated brine (250 mL), and dried over anhydrous sodium sulfate. The insoluble material was filtered off, and the filtrate was concentrated under reduced pressure to give the title compound (15.5 g, 77%) as a black powder. This was used for the next reaction without further purification.
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
30.6 g
Type
reactant
Reaction Step One
[Compound]
Name
reduced iron
Quantity
20.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2-chloro-4-fluorophenol
Reactant of Route 2
5-Amino-2-chloro-4-fluorophenol
Reactant of Route 3
Reactant of Route 3
5-Amino-2-chloro-4-fluorophenol
Reactant of Route 4
5-Amino-2-chloro-4-fluorophenol
Reactant of Route 5
5-Amino-2-chloro-4-fluorophenol
Reactant of Route 6
5-Amino-2-chloro-4-fluorophenol

Citations

For This Compound
5
Citations
KY Park, JH Song, DJ Jeon, MG Soung… - The Korean Journal of …, 2008 - koreascience.kr
… 낸다는 사실에 근거하여(Bogcr, 1991) 기질(S) 유도체로서 1-(4-chloro-2-fluoro-S-propargyloxyphenyl)-3-(R-치 환)-thiourea의 합성에 사용된 중간제로서 5-amino-2-chloro4-fluorophenol (…
Number of citations: 3 koreascience.kr
Y Nakagawa, K Izumi, N Oikawa, A Kurozumi… - Pesticide biochemistry …, 1991 - Elsevier
The larvicidal activity of benzoylphenylureas with various multiple substitution patterns at the anilide moiety including chlorfluazuron and teflubenzuron was estimated against the rice …
Number of citations: 35 www.sciencedirect.com
Y Ling, H Xu, C Yao - Acta Crystallographica Section E: Structure …, 2006 - scripts.iucr.org
… 3,4,5,6-Tetrahydrophthalic anhydride (5.0 g, 33 mmol) and 5-amino-2-chloro-4-fluorophenol (4.4 g, 27 mmol) were refluxed in glacial acetic acid (30 ml) for 12 h to give (II), which was …
Number of citations: 5 scripts.iucr.org
박관용, 송종환, 전동주, 성민규, 성낙도 - 농약과학회지, 2008 - dbpia.co.kr
… 낸다는 사실에 근거하여(Boger, 1991) 기질(S) 유도체로서 1-(4-chloro-2-fluoro-5-propargyloxyphenyl)-3-(R-치 환)-thiourea의 합성어 사용된 중간체로서 5-amino-2-chloro4-fluorophenol (…
Number of citations: 0 www.dbpia.co.kr
박관용, 송종환, 전동주, 성민규, 성낙도
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.